molecular formula C15H14FNO3 B4998608 N-(2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide

N-(2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B4998608
M. Wt: 275.27 g/mol
InChI Key: XTHWIFUHRHRROV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide, commonly known as FMPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FMPA is classified as an arylacetamide and is structurally similar to other compounds such as fenofibrate and clofibrate.

Mechanism of Action

The exact mechanism of action of FMPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammatory and cancerous processes. FMPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that FMPA has various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. FMPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using FMPA in lab experiments is its ability to selectively inhibit COX-2 activity, which can be useful in studying the role of COX-2 in various disease processes. However, FMPA has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving FMPA. One area of interest is its potential use as a treatment for Alzheimer's disease, as studies have shown that FMPA can reduce the production of amyloid beta, which is a protein that accumulates in the brains of Alzheimer's patients. Another potential future direction is the development of more stable and soluble analogues of FMPA, which could improve its usefulness in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of FMPA and its potential therapeutic applications in various disease processes.

Synthesis Methods

The synthesis of FMPA involves the reaction of 2-fluoroaniline with 2-methoxyphenol in the presence of a base, followed by the addition of chloroacetyl chloride. The resulting product is then purified through recrystallization.

Scientific Research Applications

FMPA has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, and has been investigated as a potential treatment for diseases such as multiple sclerosis and Alzheimer's disease.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-13-8-4-5-9-14(13)20-10-15(18)17-12-7-3-2-6-11(12)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHWIFUHRHRROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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